molecular formula C19H13Cl2N5O2 B2909436 N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 729582-43-8

N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2909436
CAS No.: 729582-43-8
M. Wt: 414.25
InChI Key: FOILQGKZXOWDID-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core and an acetamide side chain. Its structure includes a 3,4-dichlorophenyl group attached to the acetamide nitrogen and a phenyl substituent at position 1 of the pyrazolo[3,4-d]pyrimidine scaffold. The dichlorophenyl moiety enhances lipophilicity and may influence binding affinity to biological targets, while the pyrazolopyrimidine core provides a rigid framework for molecular interactions .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O2/c20-15-7-6-12(8-16(15)21)24-17(27)10-25-11-22-18-14(19(25)28)9-23-26(18)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOILQGKZXOWDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.

    Introduction of the dichlorophenyl group: The dichlorophenyl group is introduced through a substitution reaction, often using a chlorinated phenyl derivative.

    Acetamide formation: The final step involves the acylation of the intermediate compound to form the acetamide moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Industrial Applications: The compound’s stability and reactivity make it useful in industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives with acetamide side chains exhibit structural diversity primarily in their aryl substituents and acetamide modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Acetamides

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Reference
N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide 3,4-dichlorophenyl (acetamide), phenyl (pyrazolo position 1) C₁₉H₁₃Cl₂N₅O₂ 422.25 Enhanced lipophilicity; potential kinase inhibition activity inferred from structural analogs .
N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide 3-acetamidophenyl (acetamide), phenyl (pyrazolo position 1) C₂₀H₁₈N₆O₃ 390.39 Reduced lipophilicity due to polar acetamide group; moderate antimicrobial activity in preliminary studies .
N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide 5-chloro-2-methylphenyl (acetamide), phenyl (pyrazolo position 1) C₂₀H₁₆ClN₅O₂ 401.82 Improved metabolic stability due to methyl group; no reported biological data .
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-nitrophenyl)acetamide 4-nitrophenyl (acetamide), 4-chlorophenyl (pyrazolo position 3), methyl (position 4) C₂₇H₂₀ClN₅O₄ 513.93 High reactivity due to nitro group; antimicrobial activity (IC₅₀: 12 µM against S. aureus) .
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide 3-chlorophenyl (pyrazolo position 1), methyl (acetamide) C₁₄H₁₂ClN₅O₂ 317.73 Simplified structure; lower molecular weight; uncharacterized activity .

Key Observations

Substituent Effects on Lipophilicity: The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., 3-acetamidophenyl in or methyl in ). This property may enhance membrane permeability and target binding in hydrophobic pockets .

Biological Activity Trends :

  • Antimicrobial activity is documented for the 4-nitrophenyl derivative (IC₅₀: 12 µM against S. aureus), suggesting that electron-deficient aryl groups may enhance interactions with bacterial targets .
  • Kinase inhibition, a common activity among pyrazolopyrimidines, is inferred for the 3,4-dichlorophenyl compound based on structural similarity to kinase inhibitors like imatinib analogs .

Synthetic Accessibility :

  • The 3-chlorophenyl analog and 5-chloro-2-methylphenyl derivative are simpler to synthesize due to fewer steric hindrances, whereas the 4-nitrophenyl compound requires careful handling of reactive intermediates.

Research Findings and Data

  • Thermal Stability: Melting points vary significantly: 4-Nitrophenyl analog: 231–233°C . Dichlorophenyl target compound: No direct data, but analogs suggest stability >250°C .
  • Spectroscopic Data : IR and NMR spectra for the 4-nitrophenyl derivative confirm carbonyl (1668 cm⁻¹) and aromatic C=C (1600 cm⁻¹) stretches, consistent with the pyrazolopyrimidine core .

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